4,5,6,7-Tetrahydro-1H-indazole

Descripción

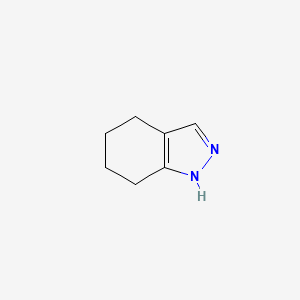

Structure

3D Structure

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSQTWDUCDSZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177615 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-79-5 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2305-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6,7-TETRAHYDRO-1H-INDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMK7V56VG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-tetrahydro-1H-indazole is a bicyclic heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its derivatives have shown significant potential in the development of novel therapeutics, particularly in oncology and infectious diseases, by interacting with key biological targets. A thorough understanding of its core physicochemical properties is fundamental for optimizing solubility, designing effective drug delivery systems, and predicting its behavior in biological environments. This guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and visualizes its relevance in key signaling pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. For this compound, these properties are influenced by the fusion of a non-polar cyclohexane ring and a polar pyrazole ring, which contains both a hydrogen bond donor (N-H) and acceptor (=N-).

Quantitative Data Summary

The available quantitative data for this compound are summarized in the table below. It is important to note that while experimental values for properties like melting and boiling points are well-documented, others such as pKa and logP are often computationally predicted for the core molecule, with experimental data available for closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [1][2] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| Melting Point | 80-84 °C | [1] |

| Boiling Point | 140-142 °C (at 2 mmHg) | [1] |

| XlogP3 (Predicted) | 1.4 | [2][3] |

| pKa (Estimated) | See Section 1.2.2 | |

| Solubility | See Section 1.2.3 | |

| CAS Number | 2305-79-5 | [1][2] |

| SMILES | C1CCC2=C(C1)C=NN2 | [1][2] |

| InChIKey | GDSQTWDUCDSZEY-UHFFFAOYSA-N | [2] |

Discussion of Key Parameters

1.2.1. Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic (typically n-octanol) and aqueous phase. It is a crucial indicator of a drug's ability to cross cell membranes. The predicted XlogP value of 1.4 for this compound suggests a moderate level of lipophilicity.[2][3] This balance is advantageous, as it is often associated with good oral absorption and cell permeability. For comparison, a carboxylic acid derivative of this scaffold has a computationally derived LogP of 0.5992, indicating that substitution can significantly modulate this property.[4]

1.2.2. Acidity and Basicity (pKa)

1.2.3. Solubility

Aqueous solubility is a critical factor for drug administration and absorption. No specific quantitative solubility data for this compound has been found. However, its structure suggests it would have limited solubility in water. The non-polar cyclohexane portion reduces aqueous solubility, while the polar pyrazole ring, capable of hydrogen bonding, enhances it.[7] Its solubility is expected to be higher in organic solvents, particularly polar organic solvents that can interact with the pyrazole moiety.[8][9] For drug development, formulation strategies such as salt formation or the use of co-solvents may be necessary to improve its aqueous solubility.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires standardized experimental protocols. Below are detailed methodologies for the key experiments cited.

General Experimental Workflow

The process of characterizing a novel compound involves a logical sequence of experiments to determine its fundamental properties.

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination

-

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow range.

-

Methodology (Capillary Method):

-

A small, dry sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a thermometer or digital temperature sensor.

-

The sample is heated slowly (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

-

Aqueous Solubility Determination

-

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves creating a saturated solution of the compound and measuring its concentration after equilibrium is reached.

-

Methodology (Shake-Flask):

-

An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to let undissolved solids settle.

-

The supernatant is carefully removed and filtered (using a filter that does not bind the compound) or centrifuged to remove any remaining solid particles.

-

The concentration of the compound in the clear, saturated solution is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Partition Coefficient (logP) Determination

-

Principle: This method measures the distribution of a compound between n-octanol (simulating a lipid bilayer) and water.

-

Methodology (Shake-Flask):

-

n-Octanol and an aqueous buffer (pH 7.4) are pre-saturated with each other by mixing them and allowing the phases to separate.

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A known volume of this solution is mixed with a known volume of the other pre-saturated phase in a sealed vial.

-

The mixture is vigorously shaken for a set period and then left to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

pKa Determination

-

Principle: Potentiometric titration is a common method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added.

-

Methodology (Potentiometric Titration):

-

A precise amount of the compound is dissolved in a suitable solvent (often a water-co-solvent mixture if aqueous solubility is low).

-

A calibrated pH electrode is placed in the solution.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.

-

Biological Context and Relevant Signaling Pathways

Derivatives of the this compound scaffold are being actively investigated for their therapeutic potential. They have been shown to inhibit several key proteins involved in cancer progression and bacterial replication.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers. Certain 3-amino-1H-indazole derivatives have been identified as potent inhibitors of this pathway, demonstrating broad-spectrum antiproliferative activity against various cancer cell lines.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives.

Modulation of the p53/MDM2 Pathway

The p53 tumor suppressor protein is a "guardian of the genome" that can induce cell cycle arrest and apoptosis in response to cellular stress. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for degradation. Some 1H-indazole-3-amine derivatives can interfere with the p53-MDM2 interaction, leading to p53 stabilization, cell cycle arrest, and induction of apoptosis in cancer cells.[10]

Caption: Modulation of the p53-MDM2 feedback loop by indazole derivatives.

Inhibition of Bacterial DNA Gyrase

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. It is a well-established target for antibacterial drugs. Some indazole-based compounds have been shown to inhibit DNA gyrase, leading to a halt in bacterial DNA synthesis and cell death, making them promising candidates for new antibacterial agents.

Caption: Mechanism of DNA gyrase inhibition by indazole-based compounds.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. Indazole - Wikipedia [en.wikipedia.org]

- 6. caribjscitech.com [caribjscitech.com]

- 7. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound-3-carbonitrile (C8H9N3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Structure Elucidation of 4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4,5,6,7-tetrahydro-1H-indazole, a significant heterocyclic scaffold in medicinal chemistry. This document details the key spectroscopic and analytical techniques employed to confirm its molecular structure, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Chemical Structure and Properties

This compound is a bicyclic compound with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol .[1][2] It consists of a pyrazole ring fused to a cyclohexane ring. The "1H" designation indicates that the hydrogen atom is located on the first nitrogen atom of the pyrazole ring.

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH | Broad singlet | Broad s |

| CH (pyrazole ring) | ~7.0-7.5 | s |

| CH₂ (adjacent to pyrazole) | ~2.5-2.8 | m |

| CH₂ (cyclohexane ring) | ~1.7-1.9 | m |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C (pyrazole, C=N) | ~135-145 |

| CH (pyrazole) | ~120-130 |

| C (bridgehead) | ~110-120 |

| CH₂ (adjacent to pyrazole) | ~20-30 |

| CH₂ (cyclohexane ring) | ~20-25 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique used for this purpose.[6]

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 122 | Molecular ion [M]⁺ |

| 121 | [M-H]⁺ |

| 95 | Loss of N₂H |

| 94 | Loss of N₂H₂ |

| 39 | Small hydrocarbon fragment |

X-ray Crystallography

As of the latest literature search, a definitive single-crystal X-ray structure for the parent compound, this compound, has not been reported. However, the crystal structures of several of its derivatives have been extensively studied, providing insights into the geometry and conformation of the tetrahydroindazole core.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the methodologies for the key analytical techniques used in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

The chemical shifts are referenced to the solvent peak.

-

Mass Spectrometry (MS)

A general protocol for obtaining an electron ionization mass spectrum is as follows:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV) to generate the molecular ion and fragment ions.[6]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

References

- 1. This compound | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. japsonline.com [japsonline.com]

- 5. benchchem.com [benchchem.com]

- 6. uni-saarland.de [uni-saarland.de]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 4,5,6,7-Tetrahydro-1H-Indazole Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the annular tautomerism in 4,5,6,7-tetrahydro-1H-indazole derivatives, a crucial aspect influencing their physicochemical properties, reactivity, and biological activity. The indazole core, a fusion of benzene and pyrazole rings, is a prominent scaffold in medicinal chemistry.[1] Its derivatives, including the saturated ring analogs, are explored for various therapeutic applications, such as inhibitors of human dihydroorotate dehydrogenase (DHODH) in cancer therapy.[2] Understanding the tautomeric equilibrium between the 1H- and 2H- forms is paramount for rational drug design and development.[3][4]

The Landscape of Tautomerism in Tetrahydroindazoles

The annular tautomerism in this compound involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.

While for many simple indazole derivatives the 1H-tautomer is thermodynamically more stable, the equilibrium in this compound derivatives can be more nuanced.[1] Factors such as substitution patterns on the rings, the solvent, and the physical state (solution vs. solid) can significantly influence the relative stability and the position of the equilibrium.[5]

A study on 1,5,6,7-tetrahydro-4H-indazol-4-ones revealed that both 1H and 2H tautomers can be present, and in some cases, the 2H-tautomer is experimentally found to be more stable.[5] For instance, in 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer is more stable than the 1H-form by 0.5 kJ mol⁻¹ in DMSO-d₆.[5] In the solid state, X-ray analysis of 5-methyl-4,5,6,7-tetrahydro-1H-indazole has shown the presence of both 1H and 2H tautomers within the crystal lattice, forming a trimer through hydrogen bonds.

Quantitative Analysis of Tautomeric Equilibrium

Computational studies and experimental measurements provide quantitative insights into the energy differences and equilibrium populations of the tautomers. Density Functional Theory (DFT) calculations, such as B3LYP/6-31G**, have been effectively used to predict the most stable tautomer, with results often aligning with experimental data.[5][6]

The following table summarizes computational and experimental data for the relative stability of tautomers in select 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives.

| Compound | Method | Solvent | ΔE (1H - 2H) (kJ mol⁻¹) | Tautomer Ratio (1H:2H) | Reference |

| 1,5,6,7-Tetrahydro-4H-indazol-4-one | B3LYP/6-31G | Gas Phase | 3.01 | - | [5][7] |

| 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | Gas Phase | 2.43 | - | [5][7] |

| 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | Gas Phase | -8.63 | - | [5][7] |

| 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | Gas Phase | -8.02 | - | [5][7] |

| 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | Experimental (NMR) | DMSO-d₆ | 0.5 | 45:55 | [7] |

A negative ΔE value indicates that the 2H tautomer is more stable than the 1H tautomer.

Experimental Protocols for Tautomerism Investigation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[3][8] Multinuclear NMR (¹H, ¹³C, and ¹⁵N) provides distinct spectral signatures for each tautomer.[9]

Detailed Methodology: NMR Spectroscopic Analysis of Tautomeric Equilibrium

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound derivative.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Parameters:

-

Temperature: Record spectra at a constant, well-defined temperature (e.g., 298 K), as the equilibrium can be temperature-dependent.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Relaxation Delay (d1): Use a sufficiently long relaxation delay (e.g., 5 times the longest T₁ value) to ensure accurate integration for quantification. A value of 10-30 seconds is a conservative starting point.

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Analysis:

-

Identify distinct signals corresponding to each tautomer. Protons on the pyrazole ring and adjacent carbons are particularly sensitive to the tautomeric form.

-

Carefully integrate non-overlapping signals that are unique to each tautomer.

-

The molar ratio of the tautomers is calculated from the ratio of the integrals of their respective signals.

-

-

-

¹³C and ¹⁵N NMR Spectroscopy:

-

These nuclei offer a wider chemical shift range, often providing better resolution of tautomeric signals.[10]

-

¹³C NMR chemical shifts, especially for the pyrazole ring carbons, can be diagnostic. For instance, in some indazoles, the C3 signal for the 1H tautomer appears at 132-133 ppm, while for the 2H tautomer, it is observed around 123-124 ppm.[10]

-

¹⁵N NMR is highly sensitive to the chemical environment of the nitrogen atoms and is a powerful tool for unambiguously identifying the protonated and unprotonated nitrogens in each tautomer.[9]

-

Due to lower natural abundance and longer relaxation times, these experiments require longer acquisition times or the use of techniques like DEPT for ¹³C or polarization transfer sequences for ¹⁵N.

-

-

Solid-State NMR (CPMAS NMR):

-

For analyzing tautomerism in the solid state, Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is employed. This technique can overcome the line broadening observed in solids and provide information about the tautomeric forms present in the crystalline state.[8]

-

Visualizing Tautomeric Relationships and Workflows

Graphviz diagrams can be used to illustrate the tautomeric equilibrium and the logical workflow for its characterization.

Caption: Annular tautomeric equilibrium in this compound.

Caption: Workflow for the investigation of tautomerism in tetrahydroindazoles.

Conclusion

The tautomeric behavior of this compound derivatives is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A thorough characterization of the predominant tautomeric forms is indispensable for drug development, as it directly impacts molecular recognition, ADME properties, and ultimately, therapeutic efficacy. A multi-pronged approach combining high-resolution NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for a comprehensive understanding and for guiding the design of novel therapeutic agents based on this versatile scaffold.

References

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4,5,6,7-tetrahydro-1H-indazole. Due to the limited availability of comprehensively reported and tabulated spectral data for the parent compound, this guide presents data for a representative derivative, supplemented with established experimental protocols and theoretical frameworks relevant to the structural elucidation of this class of molecules.

Introduction to this compound

This compound is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclohexane ring. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. NMR spectroscopy is an indispensable tool for the structural characterization of such compounds, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocols

A general experimental protocol for acquiring ¹H and ¹³C NMR spectra of indazole derivatives is outlined below. This protocol is a composite of standard practices in the field.[1][2]

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is typically employed.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound sample is dissolved in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve an adequate signal-to-noise ratio)

-

Relaxation delay: 1-5 seconds

-

Pulse angle: 30-45 degrees

-

Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0-12 ppm)

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse angle: 30 degrees

-

Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0-160 ppm)

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts (δ) are referenced to the TMS signal (0.00 ppm).

Spectral Data Presentation

Table 1: ¹H NMR Spectral Data of Ethyl 1,5,6,7-tetrahydro-cyclopent[f]indazole-3-carboxylate in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.10 | bs | 1H | NH |

| 7.95 | s | 1H | Ar-H |

| 7.52 | s | 1H | Ar-H |

| 4.53 | q | 2H | OCH₂ |

| 3.03-2.97 | m | 4H | CH₂ |

| 2.19-2.10 | m | 2H | CH₂ |

| 1.45 | t | 3H | CH₃ |

Table 2: ¹³C NMR Spectral Data of Ethyl 1,5,6,7-tetrahydro-cyclopent[f]indazole-3-carboxylate in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Assignment |

| 163.36 | C=O |

| 145.36 | C |

| 141.51 | C |

| 140.82 | C |

| 135.47 | C |

| 122.04 | CH |

| 115.67 | C |

| 106.01 | CH |

| 60.91 | OCH₂ |

| 32.76 | CH₂ |

| 32.22 | CH₂ |

| 26.56 | CH₂ |

| 14.41 | CH₃ |

Visualization of Concepts

The following diagrams illustrate key concepts and workflows relevant to the NMR analysis of this compound.

Caption: Experimental workflow for NMR analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 4,5,6,7-tetrahydro-1H-indazole (C₇H₁₀N₂), a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its characteristic fragmentation patterns under electron ionization, provides detailed experimental protocols for its analysis, and presents visual workflows and fragmentation pathways.

Molecular Profile and Mass Spectrometry Data

This compound has a molecular formula of C₇H₁₀N₂ and a monoisotopic mass of 122.0844 Da.[1][2] Its analysis by mass spectrometry is crucial for its identification and characterization in various matrices.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [1][2] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| Monoisotopic Mass | 122.0844 Da | [1] |

| Ionization Mode | Electron Ionization (EI) | [1] |

Electron Ionization (EI) Mass Spectrum and Fragmentation Pattern

Gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization (EI) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.[3] The resulting mass spectrum is characterized by a series of fragment ions that provide a structural fingerprint of the molecule.

Table 2: Quantitative Data of Primary Fragment Ions of this compound in EI-MS

| m/z | Relative Intensity (%) | Proposed Fragment |

| 122 | 51.4 | [M]⁺ (Molecular Ion) |

| 121 | 17.0 | [M-H]⁺ |

| 95 | 15.5 | [M-C₂H₃]⁺ |

| 94 | 99.9 | [M-C₂H₄]⁺ (Base Peak) |

| 39 | 12.2 | C₃H₃⁺ |

Data sourced from PubChem, GC-MS analysis (MX-1303 instrument, EI-B).[1]

The base peak at m/z 94 suggests a stable fragment resulting from the loss of an ethylene molecule (C₂H₄) from the molecular ion, likely through a retro-Diels-Alder reaction involving the cyclohexene ring. The molecular ion peak is observed at m/z 122.[1]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic steps. A proposed pathway is visualized below.

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocols

Two common methodologies for the mass spectrometric analysis of indazole derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for less volatile or thermally labile compounds.[3][4]

4.1. GC-MS Analysis Protocol

This protocol is suitable for the identification and quantification of this compound in a relatively clean matrix.

-

Sample Preparation:

-

Dissolve the sample containing this compound in a volatile organic solvent such as methanol or ethyl acetate to a final concentration of 1-10 µg/mL.

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

-

Transfer the final extract to a GC-MS autosampler vial.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-400.

-

4.2. LC-MS/MS Analysis Protocol

For analysis in complex biological matrices, a more sensitive and selective LC-MS/MS method is recommended.[4] This protocol is adapted from methods for similar indazole derivatives.

-

Sample Preparation (Solid Phase Extraction - SPE):

-

To 1 mL of plasma or urine, add an appropriate internal standard (e.g., a stable isotope-labeled analog).

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Instrumentation and Parameters:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 60 psi.

-

Curtain Gas: 35 psi.

-

Temperature: 500 °C.

-

IonSpray Voltage: 5500 V.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be optimized for this compound. A potential transition could be from the protonated molecule [M+H]⁺ (m/z 123.1) to a major fragment ion.

-

Experimental and Analytical Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted below.

Caption: A generalized workflow for the mass spectrometric analysis of target compounds.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The provided protocols and data serve as a starting point for method development and routine analysis in research and drug development settings.

References

Determining the Solubility of 4,5,6,7-tetrahydro-1H-indazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4,5,6,7-tetrahydro-1H-indazole in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a robust experimental framework. The protocols outlined herein are based on established methods for solubility determination of heterocyclic organic compounds, ensuring reliable and reproducible results for research, process development, and formulation activities.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in a range of organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of solvents for reaction media, crystallization, and the preparation of stock solutions for in vitro and in vivo assays. This guide presents a standardized experimental protocol to quantitatively measure the solubility of this compound.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC/UV-Vis | ||

| Ethanol | 25 | HPLC/UV-Vis | ||

| Acetone | 25 | HPLC/UV-Vis | ||

| Dichloromethane | 25 | HPLC/UV-Vis | ||

| Ethyl Acetate | 25 | HPLC/UV-Vis | ||

| Toluene | 25 | HPLC/UV-Vis | ||

| N,N-Dimethylformamide (DMF) | 25 | HPLC/UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1] This protocol describes the procedure followed by a quantitative analysis using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a vortex mixer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation ensures thorough mixing and facilitates the dissolution process.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles, which could lead to an overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). The dilution factor must be recorded precisely.

-

-

Quantitative Analysis:

-

Using HPLC:

-

Develop a suitable HPLC method for the quantification of this compound.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax to generate a calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of the diluted sample using the Beer-Lambert law and the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This detailed guide provides the necessary framework for researchers to accurately and reproducibly determine the solubility of this compound in a variety of organic solvents. The resulting data will be invaluable for the advancement of research and development involving this compound.

References

Theoretical Stability of 4,5,6,7-Tetrahydro-1H-Indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of 4,5,6,7-tetrahydro-1H-indazole. The focus is on the relative stability of its principal tautomers and the conformational analysis of its saturated ring system. This document synthesizes computational data from related molecular systems to establish a robust theoretical framework for researchers in medicinal chemistry and drug development.

Introduction: Tautomerism and Conformational Stability

This compound, a core scaffold in many pharmacologically active compounds, presents two key structural considerations that influence its interaction with biological targets: annular tautomerism and the conformation of the cyclohexene ring.

-

Annular Tautomerism: Like its aromatic parent, indazole, the tetrahydro- derivative can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, where the proton is located on the N1 and N2 nitrogen atoms of the pyrazole ring, respectively. The relative stability of these tautomers is critical as it dictates the molecule's hydrogen bonding capabilities, dipole moment, and overall shape, which are fundamental to receptor binding and pharmacokinetic properties.

-

Conformational Isomerism: The flexibility of the fused six-membered ring allows it to adopt several conformations, such as chair, boat, and twist-boat. The predominant conformation and the energy barriers to interconversion affect the spatial orientation of substituents and the molecule's ability to fit within a binding pocket.

This guide details the theoretical methodologies used to assess these stability factors and presents the expected energetic outcomes based on high-level computational studies of analogous structures.

Tautomeric Stability: 1H vs. 2H Forms

Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been performed at various levels of theory, including AM1, Hartree-Fock (HF/6-31G*), and Density Functional Theory (DFT) with the B3LYP functional (B3LYP/6-31G**).[1] These calculations consistently identify the NH tautomers as being significantly more stable than the OH tautomer, which disrupts the aromaticity of the pyrazole ring.[1] For the parent aromatic indazole, the energy difference between the 1H and 2H tautomers has been calculated to be approximately 15 kJ·mol⁻¹ (3.6 kcal·mol⁻¹) in favor of the 1H form, a value that provides a reliable estimate for the tetrahydro- derivative.[2][3]

| Tautomer Comparison | Level of Theory / Method | Basis Set | ΔE (kcal/mol) (1H more stable) | Reference System |

| 1H- vs. 2H-Indazole | MP2 | 6-31G | ~3.6 | Aromatic Indazole[2] |

| 1H- vs. 2H-Indazole | B3LYP | 6-311++G(d,p) | ~4.8 | Aromatic Indazole |

| 1H- vs. 2H-Tetrahydroindazolone | B3LYP | 6-31G | 2H more stable by ~0.4 | 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one[1] |

| 1H- vs. 2H-Tetrahydroindazolone | AM1 | - | 2H more stable by ~0.7 | 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one[1] |

Note: For the highly substituted 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H tautomer was found to be slightly more stable, highlighting the influence of substitution patterns on tautomeric preference. However, for the unsubstituted core, the 1H form is expected to be the most stable.

References

An In-depth Technical Guide to the Electronic Properties of the Tetrahydro-1H-Indazole Ring System

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its partially saturated nature imparts a three-dimensional character, while the pyrazole ring's electronic features are crucial for molecular recognition and interaction with biological targets. This technical guide provides a comprehensive overview of the electronic properties of the tetrahydro-1H-indazole ring system, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Electronic Characteristics

The electronic nature of the tetrahydro-1H-indazole ring is a product of the interplay between the aromatic pyrazole ring and the saturated cyclohexane ring. The two nitrogen atoms in the pyrazole moiety significantly influence the electron distribution within the bicyclic system. The 1H- and 2H-tautomers of indazoles are of significant interest in drug development, with the 1H-tautomer generally being the more stable form. The electronic properties of these tautomers can influence their biological activity.

Tautomerism and Stability

The position of the proton on the nitrogen atoms of the pyrazole ring dictates the tautomeric form, which in turn affects the molecule's electronic distribution and spectroscopic signature.[1] Computational studies on related indazole systems have shown that the 1H-tautomer is often thermodynamically more stable than the 2H-tautomer.

Quantitative Electronic Descriptors

Quantitative measures of electronic properties are essential for developing structure-activity relationships (SAR). While experimental data for the parent tetrahydro-1H-indazole is scarce, computational methods and data from related structures provide valuable estimates.

Acidity and Basicity (pKa)

Dipole Moment

The dipole moment is a measure of the separation of positive and negative charges in a molecule and is crucial for understanding intermolecular interactions, including those with biological macromolecules. Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have provided theoretical dipole moments for different tautomers. These calculations can offer insights into the polarity of the tetrahydro-1H-indazole core.

Table 1: Calculated Dipole Moments of 1,5,6,7-Tetrahydro-4H-indazol-4-one Tautomers

| Tautomer | Calculated Dipole Moment (Debye) |

| 1H-tautomer | 5.27 |

| 2H-tautomer | 2.18 |

| OH-tautomer | 8.32 |

Data sourced from computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one.

Hammett Parameters

Hammett parameters (σ) quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. While a specific set of Hammett constants for the tetrahydro-1H-indazole system is not available, the principles of linear free-energy relationships can be applied. By determining the pKa of a series of substituted tetrahydro-1H-indazoles, a reaction constant (ρ) could be established, allowing for the prediction of reaction rates and equilibria for this scaffold.

Molecular Orbital Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that relate to a molecule's reactivity and ability to participate in charge-transfer interactions. These can be determined computationally and are valuable in understanding the electronic basis of a molecule's biological activity.

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to elucidate the electronic properties of heterocyclic systems like tetrahydro-1H-indazole.

Experimental Protocols

3.1.1. Potentiometric Titration for pKa Determination

Potentiometric titration is a standard method for determining the pKa of a compound.

-

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the compound is 50% ionized.

-

Methodology:

-

A calibrated pH meter with a suitable electrode is used.

-

A solution of the tetrahydro-1H-indazole derivative of known concentration is prepared in a suitable solvent (often water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH is recorded after each addition of the titrant.

-

The equivalence point is determined from the titration curve, and the pKa is calculated from the pH at the half-equivalence point.

-

3.1.2. Spectroscopic Analysis

NMR and UV-Vis spectroscopy provide valuable information about the electronic environment of the tetrahydro-1H-indazole ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: The chemical shifts of protons and carbons are sensitive to the electron density around them. Electron-withdrawing groups will generally cause a downfield shift (higher ppm), while electron-donating groups will cause an upfield shift (lower ppm). This data can be used to qualitatively assess the electronic effects of substituents.

-

Referencing: Spectra should be referenced to an internal standard, such as tetramethylsilane (TMS), or to the residual solvent peak.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

The absorption of UV-Vis light corresponds to electronic transitions within the molecule. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) can be influenced by substituents on the ring system, providing insights into the electronic structure.

-

3.1.3. X-ray Crystallography

Single-crystal X-ray diffraction provides a precise three-dimensional structure of a molecule, including bond lengths and angles. This data can be used to infer electronic properties. For instance, shorter bond lengths can indicate a higher degree of double-bond character and electron delocalization.

Computational Chemistry Methods

Computational chemistry is a powerful tool for predicting and understanding the electronic properties of molecules.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G**), are commonly used to calculate a wide range of electronic properties, including:

-

Molecular orbital energies (HOMO, LUMO)

-

Dipole moments

-

Atomic charges

-

Electrostatic potential maps

-

-

Workflow for Computational Analysis:

Caption: A typical workflow for computational analysis of molecular electronic properties.

Relevance in Drug Discovery: Signaling Pathways

The electronic properties of the tetrahydro-1H-indazole core are instrumental in its ability to interact with various biological targets and modulate signaling pathways implicated in disease.

Kinase Inhibition (e.g., FGFR, EGFR, CDK2)

Many tetrahydro-1H-indazole derivatives have been identified as potent kinase inhibitors. The pyrazole moiety can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase. The electronic nature of the ring system and its substituents influences the strength of these interactions and the overall binding affinity.

-

Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant FGFR signaling is implicated in various cancers. Tetrahydro-1H-indazole-based compounds can inhibit FGFRs, thereby blocking downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.

Sigma-1 Receptor Modulation

The sigma-1 receptor is a chaperone protein involved in various cellular processes, and its modulation has therapeutic potential in neurological disorders and cancer. Tetrahydro-1H-indazole derivatives have been developed as sigma-1 receptor ligands. The electronic properties of the scaffold are critical for binding to the receptor's active site.

Conclusion

The tetrahydro-1H-indazole ring system possesses a unique combination of structural and electronic features that make it a valuable scaffold in modern drug discovery. A thorough understanding of its electronic properties, including pKa, dipole moment, and the influence of substituents, is paramount for the rational design of potent and selective therapeutic agents. The integration of experimental techniques and computational modeling provides a powerful approach to elucidate these properties and guide the optimization of lead compounds. As research continues to uncover the therapeutic potential of tetrahydro-1H-indazole derivatives, a deep appreciation of their electronic characteristics will remain a cornerstone of successful drug development efforts.

References

Unlocking the Therapeutic Potential of 4,5,6,7-Tetrahydro-1H-Indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the core biological activities associated with this versatile heterocyclic motif, with a focus on its anticancer, antimicrobial, and enzyme-inhibitory properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows.

Anticancer Activity: Targeting Key Signaling Cascades

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of their antitumor action appears to be the induction of apoptosis and the modulation of critical signaling pathways that govern cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro antiproliferative activity of various this compound derivatives, presented as IC50 values (the concentration required for 50% inhibition of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 | [1] |

| MCF-7 (Breast) | 0.43 | [1] | |

| HCT116 (Colon) | 0.56 | [1] | |

| A549 (Lung) | 0.89 | [1] | |

| HepG2 (Liver) | 1.15 | [1] | |

| 6o | K562 (Leukemia) | 5.15 | [2][3] |

| PC-3 (Prostate) | 18.3 | [1] | |

| A549 (Lung) | >40 | [1] | |

| 3b | WiDr (Colon) | 27.20 | [4] |

| 3d | HeLa (Cervical) | 46.36 | [4] |

| 5k | Hep-G2 (Liver) | 3.32 | [3] |

Key Signaling Pathways in Anticancer Activity

1. PI3K/AKT/mTOR Signaling Pathway:

Several 3-amino-1H-indazole derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in human cancers.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of tetrahydro-indazole derivatives.

2. Intrinsic Apoptosis Pathway:

The pro-apoptotic effects of certain tetrahydro-1H-indazole derivatives are mediated through the intrinsic apoptosis pathway, characterized by the upregulation of Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.

Caption: Intrinsic apoptosis pathway induced by tetrahydro-indazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[1][4]

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of this compound have demonstrated notable activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3f | Staphylococcus aureus ATCC 43300 | 7.81 | [6][7] |

| Staphylococcus aureus ATCC 25923 | 7.81 | [6][7] | |

| Staphylococcus epidermidis ATCC 12228 | 7.81 | [6][7] | |

| Staphylococcus aureus ATCC 6538 | 31.25 | [6][7] | |

| 3a-e, 3j | Fungal Strains | 31.25 - 250 | [6][7] |

| 62 | Staphylococcus aureus | 3.125 | [8] |

| 67 | Salmonella typhimurium | 3.85 (mg/mL) | [8] |

| 75 | Streptococcus mutans | 11.2 | [8] |

| Pseudomonas aeruginosa | 18.29 | [8] | |

| Candida albicans | 40.74 | [8] | |

| 58 | Mycobacterium tuberculosis | 0.09 (µM) | [8] |

| 59 | Mycobacterium tuberculosis | 67.09 (µM) | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: Workflow for the broth microdilution MIC assay.

Enzyme Inhibition: Targeting Human Neutrophil Elastase

A notable and well-characterized biological activity of this compound derivatives is the potent and selective inhibition of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases.

Quantitative HNE Inhibitory Activity Data

The following table summarizes the inhibitory constants (Ki) and IC50 values for a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives against HNE.

| Compound ID | Ki (nM) | IC50 (µM) | Reference |

| 6a | 11 | - | [9] |

| 7a | 35 | - | [9] |

| 9c | 6 | - | [9] |

| 9d | 6 | - | [9] |

| 8a | - | 0.089 | [10] |

| 8b | - | 0.13 | [10] |

| 8c | - | 0.55 | [10] |

| 8d | - | 0.31 | [10] |

| 5b | - | 0.007 | [11] |

| 20f | - | 0.010 | [11] |

Mechanism of HNE Inhibition

Derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one act as competitive inhibitors of HNE.[9] This means they bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's activity.

Experimental Protocol: HNE Inhibitor Screening Assay

A common method for screening HNE inhibitors involves a fluorogenic substrate that, when cleaved by HNE, releases a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Caption: Workflow for a fluorogenic HNE inhibitor screening assay.

Conclusion

The this compound core represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and specific enzyme inhibitory properties, underscore its significance in medicinal chemistry. This technical guide provides a foundational resource for researchers, offering a consolidated view of the quantitative data, mechanistic insights, and experimental methodologies associated with this important class of compounds. Further exploration and derivatization of the this compound nucleus are warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. benchchem.com [benchchem.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-...: Ingenta Connect [ingentaconnect.com]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of N-benzoylindazole derivatives as inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4,5,6,7-tetrahydro-1H-indazole from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4,5,6,7-tetrahydro-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from commercially available cyclohexanone. The synthesis is a two-step process involving the initial formylation of cyclohexanone to yield 2-(hydroxymethylene)cyclohexanone, followed by cyclization with hydrazine hydrate. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in drug discovery. The this compound core is a key building block for the synthesis of various pharmacologically active molecules. This application note describes a reliable and scalable two-step synthesis of this compound from cyclohexanone. The first step involves a Claisen condensation to form the intermediate 2-(hydroxymethylene)cyclohexanone. The subsequent step is a condensation and cyclization reaction with hydrazine to afford the final product.

Data Presentation

| Step | Reactant | Reagent | Solvent | Product | Yield (%) | Purity |

| 1 | Cyclohexanone | Ethyl formate, Sodium hydride | Tetrahydrofuran | 2-(hydroxymethylene)cyclohexanone | ~100% | Not specified |

| 2 | 2-(hydroxymethylene)cyclohexanone | Hydrazine hydrate | Ethanol | This compound | Not specified | Not specified |

Note: The yield for the second step is not explicitly stated in the referenced protocols but is generally expected to be high for this type of cyclization reaction. Purity would be determined by standard analytical techniques such as NMR and melting point.

Experimental Protocols

Step 1: Synthesis of 2-(hydroxymethylene)cyclohexanone

This procedure is adapted from a method described for the preparation of the intermediate.[1]

Materials:

-

Cyclohexanone (25 g, 0.26 mol)

-

Ethyl formate (25.48 g, 0.34 mol)

-

Sodium hydride (60% dispersion in paraffin oil, 12.24 g, 0.31 mol)

-

Tetrahydrofuran (THF), anhydrous (1 L)

Procedure:

-

To a solution of cyclohexanone (25 g, 0.26 mol) in anhydrous THF (1 L) in a suitable reaction vessel, add ethyl formate (25.48 g, 0.34 mol).

-

Cool the mixture to 10-20 °C using an ice bath.

-

Carefully add 60% sodium hydride in paraffin oil (12.24 g, 0.31 mol) portion-wise, maintaining the temperature between 10-20 °C.

-

After the addition is complete, stir the reaction mixture overnight at room temperature.

-

Upon completion of the reaction (monitored by TLC), filter the reaction mixture.

-

Wash the collected solid with dry tetrahydrofuran (200 ml).

-

Dry the solid under vacuum to yield 2-(hydroxymethylene)cyclohexanone as an off-white solid (32.1 g, ~100% yield).[1]

Step 2: Synthesis of this compound

This procedure is based on the established chemical transformation of 2-formylcycloalkanones with hydrazine.[2]

Materials:

-

2-(hydroxymethylene)cyclohexanone (32.1 g, 0.25 mol)

-

Hydrazine hydrate (e.g., 80% solution)

-

Ethanol

Procedure:

-

Dissolve 2-(hydroxymethylene)cyclohexanone (32.1 g, 0.25 mol) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add an equimolar or slight excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation to afford pure this compound.

Mandatory Visualization

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for N-alkylation of 4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indazoles is a pivotal transformation in medicinal chemistry, as the resulting N-substituted isomers often exhibit distinct biological activities. The 4,5,6,7-tetrahydro-1H-indazole core is a valuable scaffold in drug discovery, and the ability to selectively functionalize its nitrogen atoms is of great interest. The primary challenge in the N-alkylation of indazoles lies in controlling the regioselectivity between the N-1 and N-2 positions of the pyrazole ring.[1][2][3][4][5][6][7][8] This document provides detailed protocols for the selective N-1 and N-2 alkylation of this compound, along with a summary of reaction conditions and expected outcomes.

The regiochemical outcome of the alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[4] Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) favors the thermodynamically more stable N-1 alkylated product.[1][2][3][4][5][7] Conversely, conditions that favor kinetic control or involve specific catalysts can lead to the formation of the N-2 isomer.

Factors Influencing Regioselectivity

The selective alkylation of the indazole ring is a nuanced process governed by a combination of steric and electronic effects, as well as the specific reaction conditions employed.

-

Base and Solvent System : The choice of base and solvent is critical in directing the alkylation to the desired nitrogen. Strong bases like sodium hydride (NaH) in ethereal solvents such as tetrahydrofuran (THF) generally favor N-1 alkylation.[1][2][3][4][5][7] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) can often lead to mixtures of N-1 and N-2 isomers.[5][9]

-

Steric Hindrance : The steric environment around the nitrogen atoms plays a significant role. While this compound itself does not have substituents on the aromatic portion of the indazole core, steric bulk on the alkylating agent can influence the site of attack.

-

Thermodynamic vs. Kinetic Control : The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[2][7] Reaction conditions that allow for equilibration will therefore tend to yield the N-1 alkylated product. Kinetically controlled reactions, on the other hand, may favor the N-2 isomer.

Experimental Protocols

Protocol 1: Selective N-1 Alkylation

This protocol is optimized for the regioselective synthesis of N-1 alkylated 4,5,6,7-tetrahydro-1H-indazoles using sodium hydride as the base.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkylating agent (e.g., alkyl bromide, alkyl iodide)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).

-

Solvent Addition : Add anhydrous THF to dissolve the starting material (a concentration of 0.1 to 0.2 M is typical).

-

Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise.

-

Stirring : Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Alkylation : Cool the reaction mixture back down to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching : Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction : Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-1 alkylated product.

Protocol 2: Methods for N-2 Alkylation

Achieving high selectivity for the N-2 position can be more challenging and often requires specific methodologies.

The Mitsunobu reaction has been shown to favor the formation of the N-2 regioisomer for the indazole core.[2]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Alcohol (corresponding to the desired alkyl group, 1.5 equivalents)

-

Triphenylphosphine (PPh3, 1.5 equivalents)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 equivalent), the alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

-

Reagent Addition : Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equivalents) dropwise.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir overnight.

-

Purification : Concentrate the reaction mixture under reduced pressure and purify the crude residue directly by flash column chromatography to separate the N-1 and N-2 isomers.

A highly selective N-2 alkylation of indazoles can be achieved using diazo compounds in the presence of a catalytic amount of triflic acid (TfOH).[10]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Diazo compound (e.g., ethyl diazoacetate, 1.2 equivalents)

-

Triflic acid (TfOH, 0.1-0.2 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

-

Reaction Setup : Dissolve this compound (1.0 equivalent) and the diazo compound (1.2 equivalents) in anhydrous DCM.